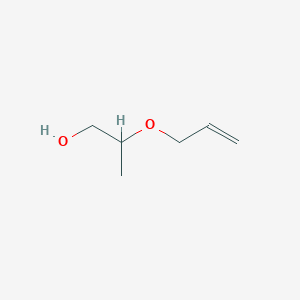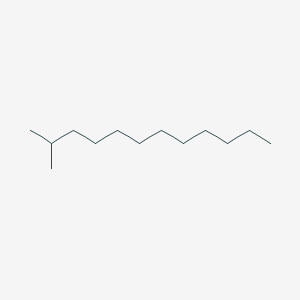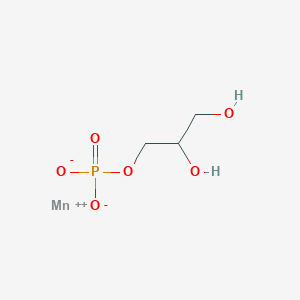
5,6,7,8-Tetrahydro-2-naphthoic acid
Vue d'ensemble
Description
L’acide 5,6,7,8-tétrahydro-2-naphtöïque est un acide monocarboxylique dérivé du 1,2,3,4-tétrahydronaphtalène, substitué en position 6 par un groupe acide carboxylique. Il est connu pour ses applications dans divers domaines, notamment la pharmacie et la synthèse organique .
Mécanisme D'action
Le mécanisme par lequel l’acide 5,6,7,8-tétrahydro-2-naphtöïque exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, en modulant leur activité. Par exemple, ses effets anti-inflammatoires pourraient être dus à l’inhibition des enzymes cyclooxygénases, réduisant la production de médiateurs pro-inflammatoires .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydro-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a metabolite in the anaerobic degradation pathway of naphthalene, where it interacts with enzymes such as tetrahydronaphthoyl-CoA reductase . This enzyme catalyzes the reduction of this compound to hexahydro-2-naphthoyl-CoA, a crucial step in the degradation process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in sulfate-reducing bacterial cultures, this compound is involved in the degradation of polycyclic aromatic hydrocarbons, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for tetrahydronaphthoyl-CoA reductase, facilitating the reduction process. This interaction is crucial for the subsequent steps in the anaerobic degradation pathway of naphthalene, leading to the formation of hexahydro-2-naphthoyl-CoA . Additionally, the compound’s role as a Bronsted acid allows it to donate protons in biochemical reactions, further influencing molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. Over time, the compound undergoes reduction reactions, leading to the formation of various metabolites. These changes can impact its long-term effects on cellular function. For instance, in anaerobic conditions, this compound is sequentially reduced to decahydro-2-naphthoic acid, highlighting its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and influence metabolic pathways without adverse effects. At higher doses, it can lead to toxic effects, impacting cellular function and overall health. Studies have shown that the compound’s impact on metabolic pathways is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the anaerobic degradation of naphthalene. It is converted to hexahydro-2-naphthoyl-CoA by tetrahydronaphthoyl-CoA reductase, followed by further reduction and degradation steps. These pathways highlight the compound’s role in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its role in metabolic pathways and biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate enzymes and proteins, facilitating its role in biochemical reactions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
-
Hydrogénation de l’acide 2-naphtöïque : : Une méthode courante consiste à hydrogéner l’acide 2-naphtöïque à l’aide d’un catalyseur approprié tel que le palladium sur charbon (Pd/C) sous atmosphère d’hydrogène. La réaction se produit généralement dans des conditions douces, avec des températures allant de 25 °C à 50 °C et des pressions de 1 à 5 atm .
-
Cyclisation du 1,2,3,4-tétrahydronaphtalène : : Une autre méthode consiste à cycliser le 1,2,3,4-tétrahydronaphtalène avec un agent carboxylant comme le dioxyde de carbone en présence d’une base forte comme l’hydrure de sodium (NaH). Cette réaction est généralement effectuée à des températures élevées (100 à 150 °C) et sous atmosphère inerte .
Méthodes de production industrielle
La production industrielle utilise souvent la méthode d’hydrogénation en raison de son efficacité et de sa capacité de mise à l’échelle. Le procédé implique des réacteurs à écoulement continu dans lesquels l’acide 2-naphtöïque est hydrogéné sur un lit fixe de catalyseur Pd/C. Cette méthode garantit un rendement élevé et une pureté élevée du produit .
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation : : L’acide 5,6,7,8-tétrahydro-2-naphtöïque peut subir des réactions d’oxydation pour former les cétones ou les alcools correspondants. Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) .
-
Réduction : : Le composé peut être réduit pour former du 5,6,7,8-tétrahydro-2-naphtalèneméthanol en utilisant des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) .
-
Substitution : : Il peut participer à des réactions de substitution, en particulier au niveau du groupe carboxyle, pour former des esters, des amides ou d’autres dérivés. Des réactifs tels que le chlorure de thionyle (SOCl₂) ou la dicyclohexylcarbodiimide (DCC) sont couramment utilisés .
Principaux produits
Oxydation : 5,6,7,8-tétrahydro-2-naphtalénone
Réduction : 5,6,7,8-tétrahydro-2-naphtalèneméthanol
Substitution : Divers esters et amides en fonction du substituant introduit.
Applications De Recherche Scientifique
Chimie
En synthèse organique, l’acide 5,6,7,8-tétrahydro-2-naphtöïque est utilisé comme intermédiaire pour la synthèse de molécules plus complexes. Ses dérivés sont précieux dans la préparation de produits pharmaceutiques et de produits agrochimiques .
Biologie
Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antimicrobiennes. Ses dérivés sont explorés pour une utilisation dans le développement de médicaments .
Médecine
En chimie médicinale, il sert de brique de construction pour la synthèse de divers agents thérapeutiques. Ses dérivés ont montré un potentiel prometteur dans le traitement de conditions telles que l’inflammation et les infections bactériennes .
Industrie
Sur le plan industriel, il est utilisé dans la fabrication de produits chimiques de spécialité et comme précurseur dans la synthèse de colorants et de pigments .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1,2,3,4-tétrahydronaphtalène-6-carboxylique
- Acide tétraline-β-carboxylique
Unicité
L’acide 5,6,7,8-tétrahydro-2-naphtöïque est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il offre un équilibre entre réactivité et stabilité, ce qui en fait un intermédiaire polyvalent en synthèse .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXAGBBPCRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150285 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-63-1 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1131-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














